4'-(Aminomethyl)-[1,1'-biphenyl]-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride is a chemical compound with the molecular formula C14H15ClN2O. It is a derivative of biphenyl, which consists of two benzene rings connected by a single bond. The compound is characterized by the presence of an aminomethyl group and a carboxamide group on the biphenyl structure, along with a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Formation of Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where a carboxylic acid or its derivative is reacted with an amine.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for 4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride typically involve large-scale synthesis using the same synthetic routes mentioned above. The reactions are optimized for higher yields and purity, and the processes are scaled up to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride undergoes various types of chemical reactions, including:
Reduction: The compound can undergo reduction reactions, where the carboxamide group can be reduced to form an amine.
Substitution: The compound can undergo substitution reactions, where the aminomethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while reduction of the carboxamide group can yield primary amines .
Scientific Research Applications
4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The carboxamide group can form hydrogen bonds with target proteins, stabilizing their structure and function .
Comparison with Similar Compounds
4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride can be compared with other similar compounds, such as:
4’-(Aminomethyl)-[1,1’-biphenyl]-4-ol hydrochloride: This compound has a hydroxyl group instead of a carboxamide group, which affects its chemical reactivity and biological activity.
4’-(Aminomethyl)-[1,1’-biphenyl]-2-carbonitrile hydrochloride:
The uniqueness of 4’-(Aminomethyl)-[1,1’-biphenyl]-3-carboxamide hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H15ClN2O |
---|---|
Molecular Weight |
262.73 g/mol |
IUPAC Name |
3-[4-(aminomethyl)phenyl]benzamide;hydrochloride |
InChI |
InChI=1S/C14H14N2O.ClH/c15-9-10-4-6-11(7-5-10)12-2-1-3-13(8-12)14(16)17;/h1-8H,9,15H2,(H2,16,17);1H |
InChI Key |
OUYUROIOQIXQLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC=C(C=C2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.